Ripk1-IN-17: A Technical Guide to its Mechanism of Action in Necroptosis
Ripk1-IN-17: A Technical Guide to its Mechanism of Action in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a lytic and inflammatory mode of cell death implicated in a growing number of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. At the core of the necroptotic signaling cascade lies the Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a critical molecular switch. The kinase activity of RIPK1 is essential for the initiation of necroptosis, making it a prime therapeutic target. Ripk1-IN-17 has emerged as a potent and selective inhibitor of RIPK1, offering a valuable tool for the study of necroptosis and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanism of action of Ripk1-IN-17, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling, organelle dysfunction, and eventual plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1][2] Unlike apoptosis, which is a non-inflammatory and caspase-dependent process, necroptosis is caspase-independent and is executed by a core machinery involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.
Under normal physiological conditions, in response to stimuli such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex (Complex I) where it primarily functions as a scaffold to promote cell survival and pro-inflammatory signaling through the activation of NF-κB.[3][4] However, under conditions where caspase-8 is inhibited or absent, RIPK1 can transition to a pro-death role. The kinase activity of RIPK1 becomes activated through autophosphorylation, leading to the recruitment and activation of RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs). This interaction results in the formation of a functional amyloid-like signaling complex known as the necrosome.[5] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in necroptotic cell death.
Ripk1-IN-17: A Selective Inhibitor of RIPK1 Kinase Activity
Ripk1-IN-17 is a potent and selective, orally active inhibitor of RIPK1 kinase. Its primary mechanism of action is the direct inhibition of the kinase activity of RIPK1, thereby preventing the initial autophosphorylation step required for the activation of the necroptotic cascade.
Quantitative Data
The following table summarizes the available quantitative data for Ripk1-IN-17.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Kd) | 17 nM | Not Specified | Not Specified |
Mechanism of Action of Ripk1-IN-17 on Necroptosis
Ripk1-IN-17 exerts its inhibitory effect on necroptosis by targeting the kinase domain of RIPK1. By binding to RIPK1, it prevents the autophosphorylation of the kinase, a critical event for the recruitment and activation of RIPK3. This blockade of RIPK1 kinase activity has a cascading effect on the downstream signaling events:
-
Inhibition of Necrosome Formation: By preventing the activation of RIPK1, Ripk1-IN-17 inhibits the formation of the RIPK1-RIPK3 necrosome complex.
-
Prevention of RIPK3 and MLKL Phosphorylation: Consequently, the phosphorylation of RIPK3 and its substrate, MLKL, is abrogated.
-
Blockade of MLKL Translocation: The inhibition of MLKL phosphorylation prevents its oligomerization and translocation to the plasma membrane.
-
Inhibition of Necroptotic Cell Death: Ultimately, Ripk1-IN-17 effectively blocks the execution phase of necroptosis, preserving plasma membrane integrity and preventing the release of DAMPs.
Importantly, Ripk1-IN-17 is reported to be selective for RIPK1 and does not significantly inhibit RIPK3 directly, highlighting its targeted mechanism of action. In vivo studies have demonstrated that Ripk1-IN-17 can protect mice from hypothermia and death in a model of systemic inflammatory response syndrome (SIRS), underscoring its potential therapeutic relevance.
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
Experimental Workflow for Evaluating Ripk1-IN-17 Efficacy
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of RIPK1 inhibitors like Ripk1-IN-17. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929, FADD-deficient Jurkat cells)
-
Complete cell culture medium
-
Ripk1-IN-17 (in DMSO)
-
Necroptosis-inducing agents (e.g., human or mouse TNFα, SMAC mimetic like Birinapant, pan-caspase inhibitor like z-VAD-fmk)
-
LDH cytotoxicity assay kit
-
96-well clear-bottom plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of Ripk1-IN-17 in complete medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNFα and z-VAD-fmk) to the wells. Include control wells with cells only (background), cells with inducing agents but no inhibitor (maximum LDH release), and a lysis control (add lysis buffer from the kit 15 minutes before the end of the incubation).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cell line.
-
LDH Measurement: Carefully transfer the supernatant to a new 96-well plate. Follow the manufacturer's instructions for the LDH assay kit to prepare the reaction mixture and measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual. Plot the percentage of cytotoxicity against the concentration of Ripk1-IN-17 to determine the EC50 value.
Western Blot Analysis of Necroptosis Signaling
This method is used to detect the phosphorylation status of key proteins in the necroptosis pathway.
Materials:
-
Cells treated as described in the cell viability assay (in 6-well or 12-well plates)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of Ripk1-IN-17 to inhibit the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Ripk1-IN-17 (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Assay Setup: In a multi-well plate, add the kinase buffer, recombinant RIPK1, and varying concentrations of Ripk1-IN-17. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Ripk1-IN-17. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
Ripk1-IN-17 is a valuable research tool for dissecting the molecular mechanisms of necroptosis. Its potency and selectivity for RIPK1 make it a suitable probe for both in vitro and in vivo studies. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental protocols. As our understanding of the role of necroptosis in various diseases continues to expand, the use of specific inhibitors like Ripk1-IN-17 will be instrumental in validating RIPK1 as a therapeutic target and in the development of novel treatments for a range of inflammatory and degenerative conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-interacting protein kinase 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
